Meta-Methyl Substituent Effect: LogP Differentiation Against 5-Phenyl and 5-(4-Methylphenyl) Analogs
The target compound's XLogP3 of 5.3 is qualitatively higher than its unsubstituted phenyl analog (4-((4-tert-butylbenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol), which has a lower molecular weight (336.5 g/mol vs. 350.5 g/mol) and lacks the additional methyl carbon, predicting a lower LogP value. This lipophilicity difference directly impacts predicted membrane permeability and CNS penetration potential according to Lipinski's rule-of-five framework, altering its suitability for cell-based vs. cell-free assay formats [1]. Compared to the 5-(4-methylphenyl) analog (CAS 430450-09-2), the meta-substitution pattern in the target compound changes the electronic distribution on the phenyl ring, which can influence pi-stacking interactions with aromatic residues in protein binding pockets without altering the molecular formula .
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.3; Molecular Weight = 350.5 g/mol |
| Comparator Or Baseline | 5-Phenyl analog (CAS 488099-93-0): Molecular Weight = 336.5 g/mol, lower predicted XLogP3. 5-(4-Methylphenyl) analog (CAS 430450-09-2): Molecular Weight = 350.5 g/mol, XLogP3 expected similar but with altered spatial electron density due to para-substitution. |
| Quantified Difference | Methyl group adds ~14 g/mol molecular weight and increases predicted LogP by an estimated 0.5-1.0 log unit versus the unsubstituted phenyl analog based on fragment-based contributions. |
| Conditions | Computational prediction (XLogP3 algorithm, PubChem 2025.09.15 release). No experimental logP data available. |
Why This Matters
Procurement for cellular assays or CNS-targeted screens should favor the meta-methyl variant for optimized passive permeability, while the para-methyl or unsubstituted analogs may be preferred for solubility-critical biochemical assays.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 6880006, 4-((4-Tert-butylbenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. Computed Properties. 2026. View Source
